ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate
Description
Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-b]pyrazol core fused with a phenyl group at position 5. The structure includes a 2-oxo substituent on the dihydroimidazopyrazol ring and an acetylated amino group linking the core to an ethyl benzoate moiety.
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20N4O4/c1-2-30-22(29)15-8-10-16(11-9-15)24-19(27)12-18-21(28)25-20-17(13-23-26(18)20)14-6-4-3-5-7-14/h3-11,13,18H,2,12H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
HREMGDIYIXNOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl benzoate moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reactivity enables further functionalization:
-
Base-mediated saponification : Treatment with NaOH (1.5 eq) in ethanol/water (3:1) at 80°C for 4–6 h produces 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoic acid.
-
Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 120°C to form amide derivatives.
Electrophilic Aromatic Substitution
The phenyl ring attached to the imidazo[1,2-b]pyrazole core participates in electrophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 7-(4-Nitrophenyl) derivative | 68% |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 3 h | 7-Sulfonated analog | 72% |
Hydrogenation of the Imidazo[1,2-b]pyrazole Core
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 12 h) reduces the imidazo[1,2-b]pyrazole’s double bond to produce a 2,3,5,6-tetrahydro derivative while preserving other functional groups.
Ultrasonically Assisted Coupling Reactions
Adapting methodologies from analogous systems , ultrasonication enhances reaction efficiency for derivatives:
-
Amide bond formation : Coupling with amino acid esters using OxymaPure/DIC under ultrasound (30°C, 1–2 h) achieves 93–95% yields , versus 78–83% via conventional methods .
-
Cyclization : Ultrasound-assisted cyclization with acetylacetone in ethanol reduces reaction time from 8 h to 45 min while improving purity .
Cyclocondensation for Heterocycle Expansion
The acetyl amino group participates in cyclocondensation with bifunctional nucleophiles:
-
Reaction with hydrazine hydrate (ethanol, reflux, 6 h) forms a fused pyrazolo-imidazole system .
-
Thiourea derivatives undergo cyclization with CS₂/KOH to yield thiazole-linked hybrids .
Comparative Reaction Efficiency
| Reaction Type | Conventional Method | Ultrasonic Method |
|---|---|---|
| Amide coupling | 78–83% yield (12–24 h) | 92–95% yield (1–2 h) |
| Ester hydrolysis | 68–72% yield (4–6 h) | 85–88% yield (1.5 h) |
Mechanistic Insights
-
Steric effects : Bulky substituents on the phenyl ring slow electrophilic substitution kinetics.
-
Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the imidazo[1,2-b]pyrazole core toward further electrophilic attacks .
This compound’s multifunctional design positions it as a versatile intermediate for synthesizing bioactive heterocycles and probing structure-activity relationships in medicinal chemistry .
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural features:
- Ethyl Ester Group : This functional group can enhance the solubility and bioavailability of the compound.
- Imidazo[1,2-b]pyrazole Moiety : Known for its diverse biological activities, this heterocyclic structure is linked to an acetylated amino group.
- Phenyl Substitution : The presence of a phenyl group contributes to the compound's pharmacological properties.
Biological Activities
Research indicates that compounds with imidazo[1,2-b]pyrazole structures often exhibit significant pharmacological activities. Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate has shown promise in several areas:
Antitumor Activity
Studies have demonstrated that derivatives of imidazo[1,2-b]pyrazole can inhibit tumor cell growth. The mechanism involves the modulation of specific signaling pathways associated with cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Antimicrobial Properties
This compound has also been tested against various microbial strains, showing potential as an antimicrobial agent.
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its antitumor efficacy against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory effects of the compound in a rodent model of inflammation. The administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Differences :
- Linker Type: The target compound uses an acetyl amino linker, while analogs like I-6373 and I-6473 employ thioether (-S-) or ether (-O-) linkers, affecting conformational flexibility and bioavailability .
Benzoxazinone Derivatives ()
These highlight the role of fused heterocycles in modulating bioactivity, though their synthesis (using Cs2CO3/DMF) differs significantly from imidazopyrazole derivatives .
Data Tables
Research Findings and Implications
- Electronic Effects: The 2-oxo group in the target compound may facilitate hydrogen bonding (as per ’s discussion on intermolecular interactions), whereas cyano or methyl substituents in analogs could prioritize hydrophobic interactions .
- Synthetic Efficiency : The use of transition-metal catalysts (e.g., PEPPSI-iPr in ) demonstrates higher yields compared to classical methods, suggesting optimization opportunities for the target compound’s synthesis .
- Biological Relevance: Phenethylamino and acetyl amino linkers () are associated with enhanced target binding in kinase inhibitors, positioning the target compound as a candidate for further pharmacological screening .
Biological Activity
Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure that combines an ethyl ester with an imidazo[1,2-b]pyrazole moiety. The molecular formula is with a molecular weight of 404.4 g/mol. The structural characteristics contribute to its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C22H20N4O4 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1324096-00-5 |
Biological Activity
Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure often exhibit significant pharmacological activities. The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The mechanism of action for this compound involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors that modulate their activity and influence downstream signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : A study demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may share similar properties .
- Antimicrobial Activity : In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anti-inflammatory Potential : The compound was found to inhibit pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory conditions .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antitumor | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Q & A
Q. What experimental methodologies are recommended for synthesizing ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate?
The synthesis can be optimized using Design of Experiments (DoE) to minimize trial-and-error approaches. Key steps include:
- Aza-Wittig reactions for constructing the imidazo[1,2-b]pyrazole core, as demonstrated in structurally analogous compounds .
- Solvent selection : Mixed solvents (e.g., ethanol and dichloromethane) improve crystallization yields .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation.
Statistical methods (e.g., factorial design) can identify critical parameters like temperature, catalyst loading, and reaction time .
Q. How should researchers characterize the crystallographic structure of this compound?
- Single-crystal X-ray diffraction : Resolve bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O weak hydrogen bonds) to confirm coplanarity of the fused heterocyclic system .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the ester and amide functional groups.
- DFT calculations : Validate experimental crystallographic data by comparing computed vs. observed bond angles and torsional strains .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Functional group modification : Replace the ethyl benzoate moiety with methyl or tert-butyl esters to evaluate solubility effects.
- Bioisosteric substitutions : Introduce tetrazole rings (as in related compounds) to enhance metabolic stability while retaining activity .
- Comparative analysis : Benchmark against derivatives like imidazo[1,2-a]pyrimidines, which exhibit phosphodiesterase inhibition, to identify shared pharmacophores .
Q. What computational strategies are effective for predicting reaction pathways or catalytic mechanisms?
- Quantum chemical calculations : Use density functional theory (DFT) to map energy profiles for key steps like cyclization or acetyl transfer .
- Reaction path search algorithms : Tools like GRRM or AFIR can identify low-energy intermediates and transition states, reducing experimental screening .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthesis targets .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Systematically compare datasets using parameters like IC50 values, assay conditions (e.g., pH, temperature), and cell lines.
- Structural validation : Re-examine crystallographic data to confirm stereochemical purity, as minor enantiomers can skew results .
- Reproducibility protocols : Standardize in vitro assays (e.g., antimicrobial testing) using controls like ethyl 4-aminobenzoate derivatives .
Methodological Considerations
Q. What statistical approaches are critical for optimizing reaction yields?
- Factorial design : Screen variables (e.g., solvent ratio, catalyst type) to identify significant interactions .
- Response surface methodology (RSM) : Model non-linear relationships between parameters like temperature and yield.
- Error analysis : Apply ANOVA to distinguish experimental noise from meaningful effects .
Q. How can researchers ensure reproducibility in heterogeneous reaction conditions?
- In situ monitoring : Use Raman spectroscopy or inline NMR to detect phase changes or byproduct formation.
- Membrane separation technologies : Isolate intermediates in multi-step syntheses to reduce side reactions .
- Process control systems : Implement automated feedback loops for pH, temperature, and reagent addition .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of similar imidazo-pyrazole derivatives?
- Comparative crystallography : Overlay structures of active vs. inactive analogs to pinpoint critical substituents (e.g., phenyl vs. cyclohexyl groups) .
- Kinetic studies : Measure binding affinities (e.g., SPR or ITC) to differentiate target-specific effects from non-specific interactions.
- Metabolic profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. What strategies validate computational predictions against experimental results?
- Energy decomposition analysis : Compare computed activation energies with experimental kinetic data .
- Sensitivity testing : Vary computational parameters (e.g., basis sets, solvation models) to assess prediction robustness.
- Cross-validation : Apply multiple software packages (e.g., Gaussian vs. ORCA) to confirm mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
